molecular formula C19H24N2O2S B2882750 2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 588714-54-9

2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No. B2882750
CAS RN: 588714-54-9
M. Wt: 344.47
InChI Key: PWWGVIZUHLWNLC-UHFFFAOYSA-N
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Description

“2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide” is a complex organic compound. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives involves the reaction with different nucleophiles and electrophiles . The substituents at position-2 of the thiophene ring significantly affect their biological activity .


Molecular Structure Analysis

The molecular structure of “2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide” is complex. It contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives have been shown to exhibit various chemical reactions. For instance, they can undergo reactions with different nucleophiles and electrophiles .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

Heterocyclic compounds with thiophene and carboxamide functionalities have been synthesized and evaluated for their biological activities. For instance, thiophene-2-carboxamide derivatives have been studied for their antibiotic and antibacterial properties against both Gram-positive and Gram-negative bacteria. This demonstrates the potential for related compounds to serve as bases for new antibiotic and antibacterial drugs (Ahmed, 2007).

Antimicrobial and Antifungal Activities

Thiophene-3-carboxamide derivatives have shown significant antibacterial and antifungal activities. Their molecular structures, featuring specific substituents and configurations, contribute to their bioactivity, emphasizing the role of thiophene and carboxamide functionalities in developing new antimicrobial agents (Vasu et al., 2005).

Antimycobacterial Properties

Modifications of thiophene derivatives have led to compounds with potent antimycobacterial properties. By altering substituents on the thiophene core, researchers have developed molecules with significant activity against Mycobacterium tuberculosis, highlighting the potential for designing novel anti-tuberculosis agents (Nallangi et al., 2014).

Antinociceptive Activity

The synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides has explored the antinociceptive (pain-relieving) properties of thiophene derivatives. These studies indicate the potential for developing new analgesic compounds based on the thiophene scaffold (Shipilovskikh et al., 2020).

Organocatalyzed Reactions

Research on thiophene synthesis under organocatalyzed conditions has highlighted efficient methods for producing 2-amino-3-carboxamide derivatives. These findings are relevant for pharmaceutical chemistry, offering streamlined approaches to synthesizing structurally complex thiophene derivatives (Abaee & Cheraghi, 2013).

Future Directions

The future directions for the study of “2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide” and other thiophene derivatives include further investigation into their therapeutic properties and potential applications in medicinal chemistry . There is also a need for more research into their synthesis, chemical reactions, and mechanisms of action .

properties

IUPAC Name

2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-2-23-15-11-8-7-10-14(15)21-19(22)17-13-9-5-3-4-6-12-16(13)24-18(17)20/h7-8,10-11H,2-6,9,12,20H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWGVIZUHLWNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

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